molecular formula C10H18Cl2N4 B2368757 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride CAS No. 2034417-38-2

1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride

Cat. No.: B2368757
CAS No.: 2034417-38-2
M. Wt: 265.18
InChI Key: MSGIXXCQWKATNY-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a heterocyclic compound that features a diazepane ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrimidine and diazepane rings in its structure suggests a wide range of biological activities, making it a valuable target for drug discovery and development.

Scientific Research Applications

1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride has diverse applications in scientific research:

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Mechanism of Action

Preparation Methods

The synthesis of 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions. Common reagents include pyrimidine derivatives and suitable leaving groups.

    Final Purification: The compound is purified through recrystallization or chromatographic techniques to obtain the dihydrochloride salt form.

Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions for these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Comparison with Similar Compounds

1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-4-pyrimidin-2-yl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-13-6-3-7-14(9-8-13)10-11-4-2-5-12-10;;/h2,4-5H,3,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGIXXCQWKATNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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